1-decyl-3-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-decyl-3-(2-hydroxyethyl)thiourea is an organosulfur compound that belongs to the family of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, forming the functional group -NCSN-
Preparation Methods
Synthetic Routes and Reaction Conditions
1-decyl-3-(2-hydroxyethyl)thiourea can be synthesized through a condensation reaction between decylamine and 2-hydroxyethyl isothiocyanate. The reaction typically occurs in an aqueous medium, allowing for efficient synthesis of the thiourea derivative . The reaction conditions often involve mild temperatures and the use of elemental sulfur as a reagent .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-decyl-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-decyl-3-(2-hydroxyethyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-decyl-3-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiourea group can form coordination bonds with metal ions, influencing various biochemical pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
1-decyl-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives, such as:
1-acyl-3-substituted thioureas: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: This compound has a similar hydroxyethyl group but different acyl substituents, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable for scientific research and industrial applications. Further studies on its properties and applications can lead to new discoveries and innovations.
Properties
Molecular Formula |
C13H28N2OS |
---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
1-decyl-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H28N2OS/c1-2-3-4-5-6-7-8-9-10-14-13(17)15-11-12-16/h16H,2-12H2,1H3,(H2,14,15,17) |
InChI Key |
HNMJUSWQMKEQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.